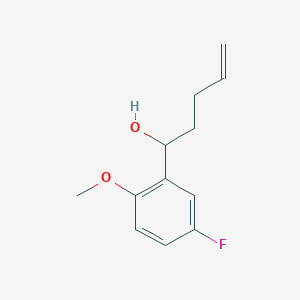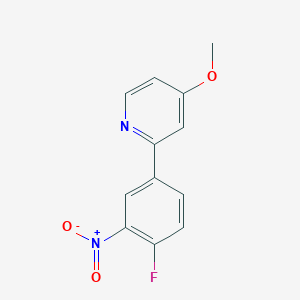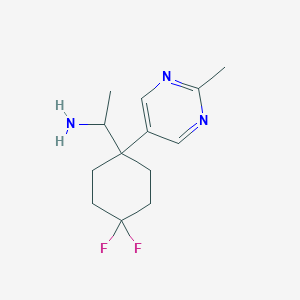
(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound that features both an epoxide and a tetrahydroisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and epoxidation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The epoxide group can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The tetrahydroisoquinoline core can be reduced to form more saturated derivatives.
Substitution: The epoxide ring can be opened by nucleophiles, leading to a variety of substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can open the epoxide ring under basic or acidic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide group.
Saturated Derivatives: Resulting from the reduction of the tetrahydroisoquinoline core.
Substituted Products: Various products depending on the nucleophile used in the epoxide ring-opening reaction.
Applications De Recherche Scientifique
Chemistry
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving epoxide hydrolases and other enzymes that interact with epoxide groups.
Medicine
Industry
In the industrial sector, ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can be used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The tetrahydroisoquinoline core can interact with various receptors in the nervous system, potentially modulating neurotransmitter activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate
- ®-Oxiran-2-ylmethyl butyrate
Uniqueness
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of an epoxide group and a tetrahydroisoquinoline core. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-[[(2R)-oxiran-2-yl]methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2/t12-/m1/s1 |
Clé InChI |
OBDIDGKANKNXDV-GFCCVEGCSA-N |
SMILES isomérique |
C1CN(CC2=CC=CC=C21)C[C@@H]3CO3 |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CC3CO3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(6-(2-((tert-butyldiMethylsilyl)oxy)ethoxy)hexyl)-5-(2,2-diMethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B8310398.png)


![2-{Bis(2-fluoro-2,2-dinitroethoxy)[(trichloromethyl)disulfanyl]methoxy}-1-fluoro-1,1-dinitroethane](/img/structure/B8310425.png)



